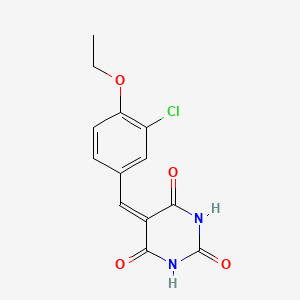![molecular formula C14H28N2O B4962663 (3-methylcyclohexyl)[3-(4-morpholinyl)propyl]amine](/img/structure/B4962663.png)
(3-methylcyclohexyl)[3-(4-morpholinyl)propyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-methylcyclohexyl)[3-(4-morpholinyl)propyl]amine, also known as MXE, is a synthetic dissociative drug that belongs to the arylcyclohexylamine class of compounds. It was first synthesized in 1999 and has gained popularity as a recreational drug due to its dissociative and hallucinogenic effects. However, its potential as a research chemical has also been explored, especially in the field of neuroscience.
Mechanism of Action
(3-methylcyclohexyl)[3-(4-morpholinyl)propyl]amine works by blocking the NMDA receptor, which is involved in the regulation of synaptic plasticity, learning, and memory. This leads to a dissociative state where the user feels detached from their surroundings and experiences altered perceptions of reality. (3-methylcyclohexyl)[3-(4-morpholinyl)propyl]amine also affects the release and reuptake of dopamine and serotonin, which can contribute to its hallucinogenic effects.
Biochemical and Physiological Effects
(3-methylcyclohexyl)[3-(4-morpholinyl)propyl]amine can cause a range of physiological and biochemical effects, including increased heart rate and blood pressure, pupil dilation, and altered body temperature. It can also cause a range of psychological effects, including euphoria, dissociation, and hallucinations. Long-term use of (3-methylcyclohexyl)[3-(4-morpholinyl)propyl]amine has been associated with cognitive impairment, memory loss, and other adverse effects.
Advantages and Limitations for Lab Experiments
(3-methylcyclohexyl)[3-(4-morpholinyl)propyl]amine has several advantages as a research chemical, including its ability to selectively target the NMDA receptor and its potential as a tool for studying the mechanisms of dissociation and hallucination. However, its recreational use and potential for abuse limit its availability and usefulness in scientific research.
Future Directions
There are several potential future directions for research involving (3-methylcyclohexyl)[3-(4-morpholinyl)propyl]amine, including its use as a tool for studying the neurobiology of dissociation and its potential as a therapeutic agent for psychiatric disorders. However, further research is needed to fully understand the effects and potential applications of (3-methylcyclohexyl)[3-(4-morpholinyl)propyl]amine.
Synthesis Methods
(3-methylcyclohexyl)[3-(4-morpholinyl)propyl]amine can be synthesized through a multi-step process involving the reaction of cyclohexanone with nitroethane, reduction of the nitro group, and subsequent reaction with morpholine and methylamine. The final product is purified through recrystallization.
Scientific Research Applications
(3-methylcyclohexyl)[3-(4-morpholinyl)propyl]amine has been used in scientific research to study its effects on the central nervous system. It has been found to act as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, similar to other dissociative drugs like ketamine and phencyclidine (PCP). (3-methylcyclohexyl)[3-(4-morpholinyl)propyl]amine has also been shown to affect other neurotransmitter systems, including dopamine and serotonin.
properties
IUPAC Name |
3-methyl-N-(3-morpholin-4-ylpropyl)cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O/c1-13-4-2-5-14(12-13)15-6-3-7-16-8-10-17-11-9-16/h13-15H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZRGHLGFPUBJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)NCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(3-morpholin-4-ylpropyl)cyclohexan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-({[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide](/img/structure/B4962594.png)
![4-ethoxy-N-(1,3,3-trimethyl-1,3-dihydro-3'H-spiro[indole-2,2'-naphtho[1,2-b]furan]-5'-yl)benzenesulfonamide](/img/structure/B4962599.png)
![6-amino-1-benzyl-4-(2-furyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4962624.png)
![5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4962636.png)
![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B4962642.png)
![2-(4-tert-butylphenyl)-1-[4-(dimethylamino)phenyl]-2-hydroxyethanone](/img/structure/B4962647.png)
![2-{5-[(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(2-methylphenyl)acetamide](/img/structure/B4962651.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B4962654.png)
![1-(4-isopropoxybenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B4962659.png)
![2-bromo-4-chloro-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene](/img/structure/B4962668.png)
![2-methoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4962684.png)
![4-butoxy-N-(2-(2-furyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4962695.png)